Cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 2-aminobenzimidazole under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Cyclohexyl 2-methyl-4-(2-chlorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Uniqueness
Cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, can impart distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C24H24N4O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
cyclohexyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-15-21(23(29)32-16-9-3-2-4-10-16)22(17-11-5-7-13-19(17)28(30)31)27-20-14-8-6-12-18(20)26-24(27)25-15/h5-8,11-14,16,22H,2-4,9-10H2,1H3,(H,25,26) |
InChI Key |
SVROFGCYNSUQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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